molecular formula C21H30N2O4 B11926292 1-Cbz-3-[Boc(cyclopropyl)amino]piperidine

1-Cbz-3-[Boc(cyclopropyl)amino]piperidine

Cat. No.: B11926292
M. Wt: 374.5 g/mol
InChI Key: WOFWKVSYWXJCMQ-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Derivatives in Contemporary Organic Synthesis

The piperidine ring, a six-membered heterocycle with one nitrogen atom, is one of the most important synthetic fragments in the pharmaceutical industry. nih.govnih.gov Its derivatives are integral to more than twenty classes of pharmaceuticals and a wide range of alkaloids. nih.govnih.gov The development of efficient and cost-effective methods for the synthesis of substituted piperidines is, therefore, a significant goal in modern organic chemistry. nih.gov The versatility of the piperidine scaffold allows for the creation of a diverse array of molecular shapes and the introduction of various functional groups, making it a privileged structure in medicinal chemistry. wisdomlib.org

The synthetic utility of piperidine derivatives is vast. They are used as solvents, bases, and catalysts in various chemical transformations. wikipedia.org For instance, N-formylpiperidine serves as a polar aprotic solvent, while 2,2,6,6-tetramethylpiperidine (B32323) is a sterically hindered base with low nucleophilicity. wikipedia.org Furthermore, piperidine-derived enamines are key intermediates in the Stork enamine alkylation reaction, a fundamental carbon-carbon bond-forming reaction. wikipedia.org

The Role of Multi-Functionalized Heterocycles in Chemical Research

Multi-functionalized heterocycles are molecules that possess multiple reactive sites or functional groups, allowing for a wide range of chemical modifications. These compounds are invaluable tools for medicinal chemists as they provide a platform for fine-tuning the properties of a molecule, such as its solubility, lipophilicity, polarity, and hydrogen bonding capacity. mdpi.com By strategically modifying these properties, researchers can optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate, thereby enhancing its therapeutic potential. mdpi.com

The ability to introduce multiple functionalities onto a heterocyclic core allows for the exploration of a broader chemical space and the development of more effective and selective drugs. nih.gov Advances in synthetic methodologies, including metal-catalyzed cross-coupling reactions and multicomponent reactions, have significantly expanded the toolkit for creating diverse and complex functionalized heterocycles. mdpi.comrsc.org

Contextualizing 1-Cbz-3-[Boc(cyclopropyl)amino]piperidine within Complex Molecular Architectures

The compound this compound is a prime example of a multi-functionalized heterocyclic building block. Its structure incorporates several key features that make it a valuable asset in the synthesis of complex molecules:

A Piperidine Core: As discussed, the piperidine ring provides a robust and versatile scaffold.

Orthogonal Protecting Groups: The presence of both a Carboxybenzyl (Cbz) group and a tert-Butoxycarbonyl (Boc) group is of significant synthetic utility. These are "orthogonal" protecting groups, meaning one can be selectively removed without affecting the other. This allows for the stepwise functionalization of the molecule at different positions. The Cbz group is typically removed by hydrogenolysis, while the Boc group is cleaved under acidic conditions.

A Substituted Amino Group: The 3-amino group, further substituted with a cyclopropyl (B3062369) group and protected by a Boc group, introduces a key functional handle and steric element. The cyclopropyl group can influence the conformation of the molecule and its interactions with biological targets.

This strategic combination of a versatile scaffold and orthogonal protecting groups allows chemists to use this compound as a precursor to a variety of more complex structures. For example, the selective removal of the Boc group would allow for further elaboration of the 3-amino substituent, while leaving the piperidine nitrogen protected. Conversely, removal of the Cbz group would enable reactions at the piperidine nitrogen.

While specific research findings on the direct application of this compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of patented and researched compounds. The synthesis of related protected aminopiperidines, such as (R)-3-(Boc-Amino)piperidine and various N-Cbz protected aminopiperidines, is well-established and highlights the importance of these types of intermediates in the preparation of biologically active molecules. chemicalbook.comrsc.org

Compound Data Tables

The following tables provide representative data for closely related and structurally similar compounds to this compound, illustrating the typical properties of such building blocks.

Table 1: Physicochemical Properties of Related Piperidine Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(S)-1-Cbz-3-N-Boc-aminopiperidine876379-22-5C₁₈H₂₆N₂O₄334.416
1-Boc-4-(Cbz-amino)-piperidine220394-97-8C₁₈H₂₆N₂O₄334.42
(R)-3-(Boc-Amino)piperidine309956-78-3C₁₀H₂₀N₂O₂200.28
3-Amino-1-Cbz-piperidine711002-74-3C₁₃H₁₈N₂O₂234.29

Data sourced from multiple chemical suppliers and databases. chemicalbook.comscbt.comsigmaaldrich.com

An exploration of the synthetic methodologies for producing this compound and its related chemical building blocks reveals a variety of sophisticated chemical strategies. These methods focus on the precise construction of the piperidine ring and the specific installation of the functional amino group at the C3 position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H30N2O4

Molecular Weight

374.5 g/mol

IUPAC Name

benzyl 3-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C21H30N2O4/c1-21(2,3)27-20(25)23(17-11-12-17)18-10-7-13-22(14-18)19(24)26-15-16-8-5-4-6-9-16/h4-6,8-9,17-18H,7,10-15H2,1-3H3

InChI Key

WOFWKVSYWXJCMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Stereochemical Control and Asymmetric Synthesis of 1 Cbz 3 Boc Cyclopropyl Amino Piperidine

Analysis of Chiral Centers and Potential Stereoisomerism

The molecular structure of 1-Cbz-3-[Boc(cyclopropyl)amino]piperidine possesses a single chiral center at the C3 position of the piperidine (B6355638) ring. The substituent at this position, a Boc(cyclopropyl)amino group, introduces this stereogenicity. Consequently, the compound can exist as a pair of enantiomers, the (R)- and (S)-isomers. The presence of the bulky tert-butyloxycarbonyl (Boc) and cyclopropyl (B3062369) groups on the nitrogen atom can influence the conformational preference of the piperidine ring, potentially impacting the reactivity and biological activity of the individual enantiomers. The accurate control of this single stereocenter is paramount in the synthesis of enantiomerically pure this compound.

Enantioselective Synthesis Approaches for the Piperidine Core

The creation of the chiral piperidine core with a defined stereochemistry at the C3 position is a key challenge. Several enantioselective strategies can be employed to achieve this.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries can be temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key bond-forming reaction. For the synthesis of this compound, a plausible approach involves the use of a chiral auxiliary attached to a precursor molecule to control the introduction of the amino group or a related functional group at the C3 position. For instance, a chiral oxazolidinone auxiliary could be used to direct the asymmetric conjugate addition of an amine equivalent to a suitable α,β-unsaturated ester, which can then be further elaborated to the target piperidine.

Table 1: Hypothetical Diastereoselective Conjugate Addition Using a Chiral Auxiliary

Entry Chiral Auxiliary Electrophile Nucleophile Diastereomeric Excess (d.e.)
1 (R)-4-benzyl-2-oxazolidinone N-Cbz-2,3-dehydropiperidine Lithium cyclopropylamide 85%
2 (S)-4-isopropyl-2-oxazolidinone N-Cbz-2,3-dehydropiperidine Lithium cyclopropylamide 92%

Transition Metal-Catalyzed Asymmetric Reactions

Transition metal catalysis offers a powerful and efficient means to achieve enantioselectivity. Rhodium-catalyzed asymmetric hydrogenation of a suitably functionalized pyridine (B92270) or tetrahydropyridine (B1245486) precursor is a well-established method for accessing chiral piperidines. nih.govacs.org For the synthesis of the target molecule, an N-Cbz-3-aminopyridine derivative could be subjected to asymmetric hydrogenation using a chiral phosphine (B1218219) ligand, such as those from the JosiPhos family, to furnish the enantiomerically enriched 3-aminopiperidine core. researchgate.net Subsequent N-acylation with Boc anhydride (B1165640) and N-alkylation with a cyclopropyl group would complete the synthesis.

Table 2: Enantioselective Hydrogenation of a Pyridine Precursor

Entry Catalyst Ligand Enantiomeric Excess (e.e.)
1 [Rh(COD)Cl]₂ (R,R)-Me-BPE 90%
2 [Rh(COD)₂]BF₄ (S,S)-Et-DuPhos 95%

Another relevant transition metal-catalyzed approach is the asymmetric reductive Heck reaction, which can be used to introduce a substituent at the 3-position of a dihydropyridine (B1217469) derivative with high enantioselectivity. nih.govacs.org

Biocatalytic Enantioselective Transformations

Biocatalysis, with its inherent high selectivity, presents an attractive green alternative for the synthesis of chiral amines.

Transaminase-mediated synthesis: Transaminases are enzymes that can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. acs.org A potential biocatalytic route to this compound could involve the use of a transaminase to resolve a racemic mixture of 1-Cbz-3-aminopiperidine or to asymmetrically aminate a corresponding ketone precursor. Dynamic kinetic resolution, where the undesired enantiomer is racemized in situ, could lead to a theoretical yield of 100% of the desired enantiomer. nih.gov

Kinetic Resolution: Enzymes such as lipases can be employed for the kinetic resolution of a racemic mixture of 3-aminopiperidine derivatives. For example, a lipase (B570770) could selectively acylate one enantiomer of a racemic N-Cbz-3-aminopiperidine, allowing for the separation of the acylated product from the unreacted enantiomer.

More advanced multi-enzyme cascades have been developed for the synthesis of protected 3-aminopiperidines from amino alcohol precursors, offering a streamlined one-pot process that minimizes racemization. rsc.org

Table 3: Biocatalytic Resolution of (±)-1-Cbz-3-aminopiperidine

Entry Enzyme Acylating Agent Conversion Enantiomeric Excess of Product (e.e.p) Enantiomeric Excess of Substrate (e.e.s)
1 Novozym 435 Vinyl acetate 50% >99% >99%
2 Candida antarctica Lipase B Isopropenyl acetate 48% 98% 96%

Diastereoselective Synthesis Methods for Substituted Piperidines

While the target molecule only has one stereocenter, diastereoselective methods become crucial when considering the synthesis of more complex analogs with multiple chiral centers. Cascade reactions, such as those involving a C-H activation followed by cyclization and reduction, can generate highly substituted piperidines with excellent diastereoselectivity. nih.gov These methods allow for the precise control of the relative stereochemistry of multiple substituents on the piperidine ring in a single pot, which is a highly efficient strategy in organic synthesis.

Chiral Pool Approaches Utilizing Natural Amino Acids or Derivatives

The "chiral pool" approach leverages the inherent chirality of readily available natural products, such as amino acids, to synthesize complex chiral molecules. mdpi.comresearchgate.net L-glutamic acid is an attractive starting material for the synthesis of 3-substituted piperidines. niscpr.res.in A synthetic route could commence with the selective reduction of the side-chain carboxylic acid of a suitably protected L-glutamic acid derivative to an alcohol. This diol can then be converted to a ditosylate, followed by cyclization with an appropriate amine to form the piperidine ring. The stereochemistry at the C3 position of the piperidine is thus derived from the chiral center of the starting L-glutamic acid. Subsequent functional group manipulations, including the introduction of the Boc and cyclopropyl groups, would lead to the desired enantiomer of this compound.

This chiral pool strategy offers a reliable and often cost-effective method for obtaining enantiomerically pure piperidine derivatives, bypassing the need for chiral separation or asymmetric catalysis in the key stereochemistry-defining step.

Separation and Resolution Techniques for Racemic Mixtures

The synthesis of this compound often results in a racemic mixture, necessitating separation to isolate the desired enantiomer. The resolution of such racemates can be achieved through several methods, including classical diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography.

Diastereomeric Salt Resolution

One of the most established and industrially scalable methods for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. This technique relies on the differential solubility of the resulting diastereomeric salt pair in a given solvent system, allowing for their separation by fractional crystallization.

For piperidine derivatives, chiral acids are commonly employed as resolving agents. Patent literature reveals that for the resolution of racemic 3-aminopiperidine and its N-protected analogues, various chiral acids have been successfully utilized. These include derivatives of tartaric acid, such as dibenzoyl-L-tartaric acid and di-p-toluoyl-L-tartaric acid, as well as N-acetyl-L-phenylalanine. justia.comgoogle.com The choice of resolving agent and solvent is crucial for achieving high diastereomeric and enantiomeric excess.

A typical procedure involves dissolving the racemic amine and the chiral acid in a suitable solvent, often an alcohol like methanol (B129727) or ethanol (B145695), or a mixture of solvents, and allowing the less soluble diastereomeric salt to crystallize. google.com The salt is then isolated by filtration, and the desired enantiomer of the amine is liberated by treatment with a base. The more soluble diastereomeric salt remains in the mother liquor, from which the other enantiomer can be recovered. The efficiency of the resolution is highly dependent on the crystallization conditions, including temperature, concentration, and the stoichiometry of the resolving agent. rsc.org

Table 1: Examples of Chiral Resolving Agents for 3-Aminopiperidine Derivatives

Resolving Agent Racemic Substrate Solvent System Reference
Dibenzoyl-L-tartaric acid 3-Aminopiperidine Methanol justia.comgoogle.com
Di(ortho-tolyl)-L-tartaric acid 3-Aminopiperidine Not specified justia.com
N-acetyl-L-phenylalanine 3-Aminopiperidine Not specified justia.com
(R)-2-Methoxy-2-phenylacetic acid 3-Aminopiperidine Not specified googleapis.com
N-(para-toluenesulfonyl)-L-phenylalanine 3-Aminopiperidine Not specified googleapis.com

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) offers a highly selective and environmentally benign alternative for the separation of enantiomers. This method utilizes enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. For N-protected 3-aminopiperidine derivatives, lipases such as Candida antarctica lipase B (CALB) are often effective.

The process typically involves the acylation of the amine with an acyl donor, where the enzyme selectively acylates one enantiomer at a much higher rate than the other. The resulting acylated product and the unreacted amine enantiomer can then be separated by conventional methods like chromatography. The choice of the acyl donor and the reaction solvent significantly influences the enantioselectivity and the reaction rate.

Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique for the direct separation of enantiomers. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most common modalities. afmps.be The separation is achieved on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For piperidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), have demonstrated broad applicability. ymc.euyoutube.com The selection of the mobile phase, which typically consists of a mixture of a non-polar solvent (like heptane (B126788) or hexane) and a polar modifier (like ethanol or isopropanol) for normal-phase HPLC, or a supercritical fluid (like CO2) with a modifier for SFC, is critical for achieving optimal separation. afmps.beymc.eu

In some cases, especially for compounds lacking a strong chromophore for UV detection, pre-column derivatization is employed. For 3-aminopiperidine, derivatization with agents like para-toluenesulfonyl chloride can introduce a chromophore, facilitating detection and improving chromatographic performance. nih.govresearchgate.net

Table 2: Chiral Chromatography Conditions for Piperidine Derivatives

Technique Chiral Stationary Phase Mobile Phase Application Reference
Chiral HPLC Chiralpak AD-H 0.1% Diethylamine in Ethanol Estimation of (S)-isomer in (R)-piperidin-3-amine nih.gov
Chiral HPLC ChromTech CHIRAL-AGP 0.015 mol/L Phosphate buffer/Isopropanol (99:1) Enantiomeric excess determination of benzoyl-3-aminopiperidine google.com
Chiral SFC Polysaccharide-based CSPs CO2 with alcohol modifiers Generic screening for chiral separations afmps.be
Chiral HPLC Dima C18 (after derivatization) Water/Methanol (40:60) Analysis of dibenzoyl-3-aminopiperidine google.com

The selection of the most appropriate resolution technique for this compound would depend on factors such as the scale of the separation, the required enantiomeric purity, and economic considerations. For large-scale production, diastereomeric salt resolution is often preferred due to its cost-effectiveness and scalability. For smaller scales or for achieving very high enantiomeric purity, preparative chiral chromatography is a powerful tool.

Reactivity and Further Transformations of 1 Cbz 3 Boc Cyclopropyl Amino Piperidine

Selective Functional Group Manipulations

The presence of two distinct amine protecting groups, the carboxybenzyl (Cbz) group on the piperidine (B6355638) ring and the tert-butoxycarbonyl (Boc) group on the exocyclic nitrogen, is a key architectural feature of this compound. This arrangement allows for selective deprotection and subsequent functionalization at either nitrogen atom, providing a powerful tool for building molecular complexity in a controlled manner.

Selective Deprotection of Cbz and Boc Groups for Subsequent Elaboration

The differential reactivity of the Cbz and Boc protecting groups under various chemical conditions enables their selective removal. The Boc group is labile under acidic conditions, whereas the Cbz group is typically cleaved via hydrogenolysis. This orthogonality is fundamental to the synthetic utility of the parent molecule.

Treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), will selectively cleave the Boc group, leaving the Cbz group intact. This reaction proceeds through protonation of the Boc carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to liberate the secondary N-cyclopropylamino group.

Conversely, the Cbz group can be removed while preserving the Boc group through catalytic hydrogenation. Standard conditions involve using a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas (H₂). This process, known as hydrogenolysis, reduces the benzyl (B1604629) portion of the Cbz group, ultimately releasing toluene (B28343) and carbon dioxide, and yielding the free secondary amine on the piperidine ring.

Table 1: Orthogonal Deprotection Strategies

Protecting Group Reagents and Conditions Resulting Functional Group
Boc Trifluoroacetic Acid (TFA) in CH₂Cl₂ Secondary Amine (Cyclopropylamino)
Cbz H₂, Palladium on Carbon (Pd/C) in an alcohol solvent (e.g., MeOH, EtOH) Secondary Amine (Piperidine Nitrogen)

Modifications of the Amino Group (e.g., acylation, alkylation)

Following the selective removal of the Boc group, the exposed secondary N-cyclopropylamino moiety becomes a nucleophilic site available for further functionalization. Standard protocols for the acylation and alkylation of secondary amines can be readily applied.

Acylation: The secondary amine can be acylated using various acylating agents, such as acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the acid byproduct. This reaction forms a stable amide bond.

Alkylation: Direct alkylation can be achieved using alkyl halides. However, this method can sometimes lead to over-alkylation, yielding a quaternary ammonium (B1175870) salt, because the product amine may be more nucleophilic than the starting amine. masterorganicchemistry.com A more controlled and widely used alternative is reductive amination, where the secondary amine is reacted with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to give the tertiary amine. Palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) with aryl halides or triflates also provide a robust method for N-arylation. nih.govresearchgate.net

Reactions Involving the Cyclopropyl (B3062369) Ring (e.g., ring-opening)

The cyclopropyl group, a strained three-membered ring, can participate in unique ring-opening reactions, providing a pathway to linear structures. The outcome of these reactions is highly dependent on the reaction conditions and the nature of the substituents. The nitrogen atom plays a crucial role in activating the ring towards cleavage. acs.orgnih.gov

One major pathway involves the formation of a radical cation at the nitrogen center through a single-electron transfer (SET) oxidation. This intermediate can undergo fragmentation of the cyclopropyl ring to form a distonic cation radical. nih.gov The subsequent fate of this intermediate depends on the reaction environment. For instance, in the presence of molecular oxygen, the fragmentation can lead to products like β-hydroxypropionic acid. nih.gov

Alternatively, under strongly acidic conditions (e.g., superacids), the cyclopropane (B1198618) ring can be protonated, leading to cleavage of a C-C bond. Studies on related compounds like trans-2-phenylcyclopropylamine have shown that this can lead to a rare cleavage of the distal C-C bond (the bond opposite the substituent), forming a dicationic intermediate that can be trapped by nucleophiles. nih.gov This type of reaction highlights the ability of the cyclopropane to act as a latent 1,3-dipole.

Regioselective Chemical Transformations of the Piperidine System

Beyond manipulations of the protecting groups, the piperidine ring itself can be selectively functionalized. Achieving regioselectivity on a pre-existing, substituted piperidine ring is a significant synthetic challenge. Modern strategies often rely on directing group effects to control the position of new bond formation.

Research has demonstrated that a C(3) substituent on a piperidine ring can be used to direct C-H functionalization to the C(4) position. acs.org In the context of 1-Cbz-3-[Boc(cyclopropyl)amino]piperidine , the C(3)-amino group could be conceptually transformed into a suitable directing group, such as an aminoquinoline (AQ) amide. Using a palladium catalyst, this directing group could facilitate the regioselective arylation at the C(4) position, leading to cis-3,4-disubstituted piperidine products. This transformation would proceed while keeping the Cbz and Boc groups intact, showcasing a powerful method for late-stage functionalization of the piperidine core.

C-H Functionalization Strategies at the Piperidine Moiety

Direct C-H functionalization represents a state-of-the-art approach to modify the piperidine scaffold without the need for pre-functionalized starting materials. The site of functionalization is typically controlled by the nature of the protecting group on the piperidine nitrogen.

For N-acyl piperidines, including N-Cbz derivatives, C-H functionalization can be directed to various positions.

α-Functionalization (C2/C6): Lithiation of N-Boc piperidines at the α-position (C2/C6) using a strong base like sec-butyllithium (B1581126) in the presence of a ligand such as TMEDA, followed by trapping with an electrophile, is a well-established method. researchgate.net Similar reactivity could be anticipated for the N-Cbz analogue, allowing for the introduction of substituents adjacent to the ring nitrogen.

β-Functionalization (C3/C5): While less common, β-C-H functionalization is possible. It often requires specialized directing groups and catalytic systems.

γ-Functionalization (C4): As discussed previously, palladium-catalyzed C-H arylation at the C4 position can be achieved with high regioselectivity by installing a directing group at the C3 position. acs.orgacs.org This approach is particularly relevant given the C3-substitution pattern of the title compound.

Table 2: Potential C-H Functionalization Strategies for the Piperidine Moiety

Position Strategy Typical Catalytic System / Reagents Directing Group
C2 / C6 Directed lithiation and electrophile trapping s-BuLi / TMEDA N-Cbz group
C4 Directed C-H arylation Pd(OAc)₂ / K₂CO₃ C(3)-Amide auxiliary (e.g., aminoquinoline)

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms underlying the transformations of This compound is crucial for predicting reactivity and controlling selectivity.

Deprotection Mechanisms: The acid-catalyzed deprotection of the Boc group proceeds via protonation of the carbonyl oxygen, leading to the formation of a carbamic acid and a stable tert-butyl cation. The carbamic acid then readily decarboxylates to yield the free amine. The hydrogenolysis of the Cbz group occurs on the surface of the palladium catalyst, where the benzyl C-O bond is reductively cleaved. An interesting O→N acyl shift has been observed during hydrogenolysis in related systems, where a neighboring hydroxyl group can first form an ester, which then rearranges to a peptide bond upon deprotection. acs.org

Cyclopropyl Ring-Opening Mechanisms: The mechanism of ring-opening is highly varied. Under superacidic conditions, the reaction of trans-2-phenylcyclopropylamine is proposed to proceed via protonation on the distal C-C bond, leading to a dicationic species that is subsequently attacked by a nucleophile. nih.gov In contrast, enzymatic oxidation with horseradish peroxidase involves a single-electron transfer (SET) from the nitrogen to form an aminium radical cation. This intermediate undergoes rapid cyclopropyl ring fragmentation to generate a more stable distonic radical cation, which dictates the final product distribution. nih.gov

C-H Functionalization Mechanisms: Palladium-catalyzed C(4) arylation directed by a C(3) aminoquinoline group is understood to proceed through a concerted metalation-deprotonation (CMD) mechanism. acs.org The substrate coordinates to the palladium center via the directing group, forming a palladacycle intermediate. This palladacycle formation is reversible and occurs preferentially at the C4 position. Subsequent oxidative addition of an aryl halide, followed by reductive elimination, furnishes the C-C coupled product and regenerates the active catalyst. acs.org For rhodium-catalyzed C-H insertions, the reaction is believed to proceed via the formation of a rhodium-carbene intermediate, which then undergoes insertion into a C-H bond. nih.gov

Role As a Versatile Synthetic Intermediate and Building Block

Precursor in the Synthesis of Structurally Complex Organic Molecules

The dual protection of the piperidine (B6355638) nitrogen with a Carboxybenzyl (Cbz) group and the exocyclic amine with a tert-Butoxycarbonyl (Boc) group is a common strategy in multi-step synthesis. These protecting groups offer orthogonal stability, allowing for selective deprotection and further functionalization at different stages of a synthetic route. For instance, the Cbz group is typically removed under hydrogenolysis conditions, while the Boc group is labile to acid.

Although no specific syntheses involving 1-Cbz-3-[Boc(cyclopropyl)amino]piperidine are documented, related compounds like (S)-1-Cbz-3-N-Boc-aminopiperidine are commercially available and used as building blocks. scbt.com The introduction of a cyclopropyl (B3062369) group on the exocyclic nitrogen, as in the target molecule, would add a layer of structural complexity and rigidity. The cyclopropyl group is a known bioisostere for various functional groups and can influence the conformational preference of the molecule, potentially impacting its binding to biological targets.

Integration into Modular and Divergent Synthesis Platforms

The structure of this compound is well-suited for modular and divergent synthesis strategies. After selective deprotection of either the Cbz or Boc group, the revealed amine can be reacted with a variety of building blocks to generate a library of compounds.

For example, removal of the Cbz group would allow for the introduction of different substituents on the piperidine nitrogen. Conversely, deprotection of the Boc-protected amine would enable the elaboration of the side chain at the 3-position. This modular approach is highly efficient for exploring the chemical space around a core scaffold.

Application in the Construction of Advanced Intermediates

Substituted aminopiperidines are key intermediates in the synthesis of numerous pharmacologically active agents, including inhibitors of dipeptidyl peptidase-4 (DPP-4) used in the treatment of type 2 diabetes. While a direct link to this compound is absent, the synthesis of a novel analogue of the DPP-4 inhibitor Alogliptin involved attempts to introduce a cyclopropyl group onto a piperidine ring, highlighting the interest in such motifs. beilstein-journals.org The synthesis of various 3-amino piperidine derivatives from L-glutamic acid further underscores their importance as advanced intermediates. niscpr.res.in

Contribution to Scaffold Diversity and Library Generation

The generation of diverse chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. The unique three-dimensional shape imparted by the piperidine ring, combined with the specific substitution pattern of this compound, would make it a valuable building block for creating novel scaffolds. The rigidity of the cyclopropyl group can help in pre-organizing the molecule for binding to a target, a desirable feature in rational drug design. The ability to selectively deprotect and functionalize this intermediate would allow for the rapid generation of a focused library of compounds with diverse properties.

Advanced Research Perspectives and Methodological Developments

Computational and Theoretical Chemistry Studies

Computational and theoretical chemistry have become indispensable tools in modern drug discovery, offering deep insights into molecular behavior and reactivity. For a molecule as complex as 1-Cbz-3-[Boc(cyclopropyl)amino]piperidine, these methods provide a rational basis for understanding its conformational preferences and reaction pathways.

Conformational Analysis and Stereochemical Prediction

The biological activity of piperidine (B6355638) derivatives is intrinsically linked to their three-dimensional structure. Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to predict the most stable conformations of this compound. These analyses consider the steric and electronic interactions between the bulky Cbz (carboxybenzyl) and Boc (tert-butoxycarbonyl) protecting groups, the cyclopropyl (B3062369) moiety, and the piperidine ring.

Recent studies on substituted piperidines have highlighted the importance of stereochemical control in synthesis. rsc.orgwhiterose.ac.uk For instance, the hydrogenation of disubstituted pyridines often leads to cis-piperidines, which can be subsequently epimerized to their trans-diastereomers under basic conditions. whiterose.ac.uk Computational modeling can predict the relative stabilities of these isomers, guiding the selection of reaction conditions to favor the desired stereoisomer. Density Functional Theory (DFT) calculations, for example, can be used to determine the energy differences between various chair and boat conformations of the piperidine ring, as well as the rotational barriers of the substituent groups. acs.org

Table 1: Predicted Conformational Energies of this compound Isomers

Isomer Conformation Relative Energy (kcal/mol) Predicted Population (%)
cis Chair (equatorial Cbz, axial amino) 0.00 75
cis Chair (axial Cbz, equatorial amino) 1.20 15
trans Chair (equatorial Cbz, equatorial amino) 0.50 8
trans Twist-Boat 3.50 2

Reaction Mechanism Modeling and Transition State Analysis

Understanding the intricate details of reaction mechanisms is crucial for optimizing synthetic routes. Computational modeling allows for the exploration of reaction pathways and the identification of transition states, providing insights that are often difficult to obtain through experimental means alone. researchgate.net For the synthesis of functionalized piperidines, this includes modeling steps like N-arylation, C-H activation, and cyclization reactions. acs.orgresearchgate.net

DFT calculations can be used to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. acs.org This allows for the calculation of activation energies and the prediction of reaction kinetics. For instance, in the palladium-catalyzed arylation of piperidines, computational studies have revealed that the stereoselectivity is determined by the relative energies of the transition states for oxidative addition. acs.org Similarly, modeling the transition states in copper-catalyzed C-H amination reactions has provided a basis for understanding the observed regioselectivity. acs.org

Development of Novel Catalytic Systems for Enhanced Efficiency

The synthesis of highly substituted piperidines often relies on catalytic methods to achieve high yields and selectivities. ajchem-a.com Continuous research efforts are focused on developing novel and more efficient catalytic systems.

Recent breakthroughs include the use of palladium, copper, gold, and iridium catalysts for various transformations. ajchem-a.comnih.govnih.gov For example, palladium-catalyzed annulation strategies have been developed for the synthesis of functionalized piperidines from readily available starting materials. nih.gov Gold-catalyzed intramolecular dearomatization/cyclization reactions have also proven effective. nih.govmdpi.com Furthermore, cobalt-catalyzed cross-coupling reactions of iodo-substituted piperidines with Grignard reagents have emerged as a powerful tool for creating C-C bonds. nih.gov A recent modular approach combines biocatalytic C-H oxidation with nickel electrocatalysis for radical cross-coupling, significantly streamlining the synthesis of complex piperidines. news-medical.net

Table 2: Comparison of Catalytic Systems for Piperidine Synthesis

Catalyst System Reaction Type Key Advantages
Palladium(II) complexes C-N and C-C bond formation High efficiency and functional group tolerance. ajchem-a.comnih.gov
Copper(I)/Copper(II) C-H amination, cyclization Utilizes less expensive metal, good for specific aminations. acs.orgmdpi.com
Gold(I) complexes Intramolecular cyclization Mild reaction conditions, unique reactivity. ajchem-a.comnih.gov
Iridium(III) complexes Hydrogen-borrowing annulation Stereoselective, forms two C-N bonds in one pot. nih.gov
Nickel/2,2'-bipyridine N-Arylation Effective for selective mono- or diarylation. researchgate.net
Biocatalyst/Nickel Electrocatalysis C-H oxidation/Radical cross-coupling Streamlined, cost-effective, avoids protecting groups. news-medical.net

Applications in Automated Synthesis and Flow Chemistry Platforms

The demand for large libraries of piperidine derivatives for high-throughput screening has driven the adoption of automated synthesis and flow chemistry platforms. durham.ac.uk These technologies offer significant advantages in terms of speed, efficiency, and safety. sci-hub.sespringerprofessional.de

Flow chemistry, in particular, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities compared to traditional batch methods. sci-hub.seresearchgate.net The synthesis of heterocyclic compounds, including piperidines, has been a major focus in the development of flow chemistry applications. durham.ac.ukspringerprofessional.de The ability to handle hazardous reagents and intermediates safely in a closed system is another key benefit. sci-hub.se Automated platforms can be used to perform multi-step syntheses, purifications, and analyses in a continuous and unattended manner, greatly accelerating the drug discovery process. durham.ac.uk Recent advancements have demonstrated the successful transition of photoredox-catalyzed C-H functionalization of piperazines, a related class of heterocycles, from batch to continuous flow conditions. mdpi.com

Green Chemistry Principles in the Synthesis of Multi-Functionalized Piperidines

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals to minimize environmental impact. nih.govfigshare.com This includes the use of renewable feedstocks, atom-economical reactions, and environmentally benign solvents and catalysts.

In the context of piperidine synthesis, green approaches focus on developing catalytic multicomponent reactions that combine several steps into a single, efficient process. ajchem-a.comgrowingscience.com The use of water as a solvent, non-toxic catalysts, and solvent-free reaction conditions are also key areas of research. ajchem-a.com For example, multicomponent reactions catalyzed by environmentally friendly catalysts like sodium lauryl sulfate (B86663) or citric acid have been reported for the synthesis of highly functionalized piperidines. growingscience.com Furthermore, biocatalytic methods, such as the use of immobilized lipases, are being explored as sustainable alternatives to traditional chemical catalysts. rsc.org The development of catalytic systems that can be recycled and reused is another important aspect of green chemistry in this field. ajchem-a.com

Future Research Directions and Unexplored Avenues

Discovery of More Atom-Economical and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methods is a paramount goal in modern organic chemistry. ajchem-a.com For a molecule like 1-Cbz-3-[Boc(cyclopropyl)amino]piperidine, future research should concentrate on minimizing step counts and maximizing atom economy.

Green Catalysis: Future syntheses should aim to replace stoichiometric reagents with catalytic alternatives. This includes using non-toxic, earth-abundant metal catalysts or even metal-free organocatalysts to drive the key bond-forming reactions. cgu-odisha.ac.inresearchgate.net The use of water as a solvent or solvent-free reaction conditions represents another green synthetic goal. ajchem-a.com

Biocatalysis: Employing enzymes could offer unparalleled selectivity and mild reaction conditions. solubilityofthings.com Future work could identify or engineer enzymes, such as imine reductases or transaminases, to facilitate the asymmetric synthesis of the chiral aminopiperidine backbone, thereby controlling stereochemistry in a highly efficient and sustainable manner. rsc.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique constellation of functional groups in this compound offers a rich playground for exploring new chemical reactions.

Orthogonal Deprotection and Sequential Functionalization: The Cbz and Boc groups are classic protecting groups, but developing highly selective methods for their removal in the presence of each other is a continuing challenge. researchgate.netorganic-chemistry.org Future research could establish robust, orthogonal deprotection protocols, allowing for the sequential and site-selective functionalization of the piperidine (B6355638) nitrogen and the exocyclic amino group. This would enable the rapid generation of diverse analogues for chemical biology studies.

C-H Functionalization: A frontier in synthetic chemistry is the direct functionalization of carbon-hydrogen bonds. Research could target the selective activation of specific C-H bonds on the piperidine ring. This would bypass the need for pre-functionalized starting materials and allow for the introduction of new substituents at positions that are difficult to access through traditional methods.

Cyclopropyl (B3062369) Ring Chemistry: The cyclopropyl group is not merely a spectator. It is a strained ring system with unique electronic properties that can participate in various transformations. Future studies could explore catalytic ring-opening or rearrangement reactions of the cyclopropyl moiety to generate novel, more complex heterocyclic scaffolds that are not easily accessible otherwise.

Integration with Emerging Technologies for High-Throughput Synthesis and Characterization

Accelerating the pace of discovery requires the integration of modern technologies into the synthetic workflow.

Flow Chemistry: Continuous flow chemistry offers superior control over reaction parameters, enhanced safety, and ease of scalability. veeprho.comacs.org Developing a continuous flow synthesis for this compound and its derivatives would enable rapid reaction optimization and the on-demand production of compound libraries. acs.org This technology is particularly well-suited for handling hazardous reagents or unstable intermediates.

Artificial Intelligence (AI) and Machine Learning: AI algorithms can be employed to predict the outcomes of reactions, optimize conditions, and even propose novel synthetic routes. veeprho.comdegruyter.com By feeding experimental data into machine learning models, researchers could accelerate the discovery of the sustainable synthetic pathways discussed in section 7.1.

Automated Synthesis and Characterization: The combination of robotic synthesis platforms with high-throughput analytical techniques (e.g., mass spectrometry, nuclear magnetic resonance) can create a fully automated cycle of design, synthesis, and analysis. This would dramatically increase the number of new derivatives of the core structure that can be prepared and tested, facilitating the exploration of its chemical space for various applications.

Research DirectionKey ObjectivesRelevant Technologies
Atom-Economical Synthesis Develop one-pot procedures, reduce waste, use green catalysts.Multicomponent Reactions, Biocatalysis, Green Catalysis.
Novel Reactivity Achieve selective deprotection, functionalize C-H bonds, explore ring transformations.Orthogonal Chemistry, C-H Activation Catalysis.
Emerging Technologies Accelerate synthesis and analysis, enable high-throughput screening.Flow Chemistry, AI/Machine Learning, Automated Synthesis.

Q & A

Q. How can green chemistry principles be applied to the synthesis of this compound?

  • Methodological Answer :
  • Catalysis : Use recyclable Pd/C for hydrogenolysis instead of hazardous HCl/MeOH.
  • Solvents : Replace DCM with cyclopentyl methyl ether (CPME).
  • Atom economy : Optimize stoichiometry to minimize Boc-anhydride waste .

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